1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a trifluoroethyl group attached to a pyrrole ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoroethyl group to a pyrrole precursor. One common method involves the reaction of 2,2,2-trifluoroethylamine with a pyrrole derivative under specific conditions. For example, the reaction can be catalyzed by an iron porphyrin complex in an aqueous solution, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogenation using palladium on activated charcoal.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to the presence of the trifluoroethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.
Trifluoroacetic acid: Another compound featuring the trifluoroethyl group, but with different chemical properties.
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the trifluoroethyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGXGGNMWZFPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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